

electronic band structure of nickel potassium fluoride

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Compound of Interest

Compound Name: Nickel potassium fluoride

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An In-Depth Technical Guide to the Electronic Band Structure of **Nickel Potassium Fluoride** (KNiF_3)

Abstract

Nickel potassium fluoride (KNiF_3) is a prototypical compound with the cubic perovskite structure, which has been extensively studied as a model system for understanding the properties of antiferromagnetic insulators and strongly correlated electron systems. This technical guide provides a comprehensive overview of the electronic band structure of KNiF_3 , synthesizing theoretical calculations and experimental findings. We delve into its crystallographic and magnetic structure, the nature of its electronic states and band gap, and the detailed methodologies used for its characterization. Quantitative data are summarized in tabular format for clarity, and key processes are illustrated using diagrams to facilitate understanding for researchers, scientists, and professionals in materials science and related fields.

Introduction

The family of perovskite-like fluorides, with the general formula ABF_3 , has long been of interest due to the diverse range of magnetic and electronic properties they exhibit. Among these, **nickel potassium fluoride** (KNiF_3) stands out as a classic example of a charge-transfer antiferromagnetic (AFM) insulator.^[1] Its relatively simple cubic crystal structure makes it an ideal candidate for both theoretical modeling and experimental investigation, providing fundamental insights into phenomena such as superexchange interactions and the limitations

of conventional electronic structure theories.[\[1\]](#)[\[2\]](#) Understanding the electronic band structure of KNiF_3 is crucial for exploring its potential in applications like spintronic devices and optoelectronics, where the properties of correlated insulators are of paramount importance.[\[3\]](#)[\[4\]](#)

Crystal and Magnetic Structure

Crystallographic Properties

At room temperature, KNiF_3 crystallizes in the ideal cubic perovskite structure.[\[5\]](#)[\[6\]](#) The crystal belongs to the Pm-3m space group (No. 221).[\[7\]](#)[\[8\]](#) The structure consists of a framework of corner-sharing NiF_6 octahedra, with the potassium (K^+) cations occupying the 12-fold coordinated cuboctahedral cavities.[\[7\]](#) This arrangement results in a simple cubic lattice of Ni^{2+} ions.

Caption: Unit cell of cubic perovskite KNiF_3 .

Table 1: Crystallographic Data for KNiF_3

Parameter	Value	Reference
Crystal System	Cubic	[5] [7]
Space Group	Pm-3m (No. 221)	[7] [8]
Lattice Constant (a)	4.012 Å	[2]
Unit Cell Volume	64.39 Å ³	[7]
Atomic Positions		
K	(0, 0, 0)	[7]
Ni	(1/2, 1/2, 1/2)	[7]
F	(0, 1/2, 1/2), (1/2, 0, 1/2), (1/2, 1/2, 0)	[7]

Magnetic Ordering

KNiF_3 undergoes a phase transition from a paramagnetic to an antiferromagnetic state at the Néel temperature (T_N).^[9] Below T_N , it exhibits a G-type (or Type II) antiferromagnetic ordering.^[10] This magnetic structure is characterized by ferromagnetic $\{111\}$ planes of Ni^{2+} spins that are aligned antiparallel to adjacent $\{111\}$ planes.^[10]

Table 2: Magnetic Properties of KNiF_3

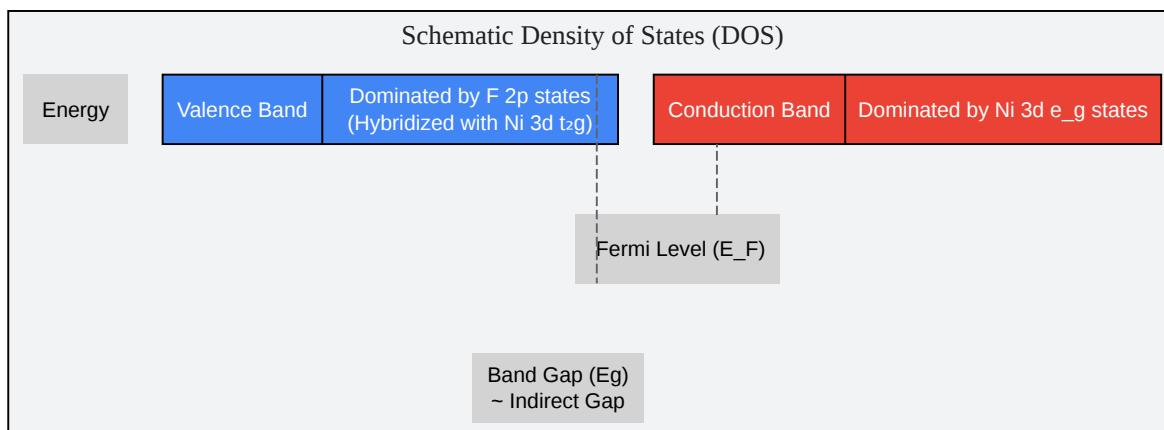
Parameter	Value	Reference
Magnetic Ordering	Antiferromagnetic (G-type)	[1][10]
Néel Temperature (T_N)	244.8 K	[9]
Calculated Magnetic Moment	2.00 μB per formula unit	[7]

Electronic Band Structure

KNiF_3 is classified as a charge-transfer insulator.^[1] In this type of insulator, the energy gap is formed between occupied ligand (F^- 2p) states and unoccupied transition metal (Ni^{2+} 3d) states. This contrasts with Mott-Hubbard insulators, where the gap is between metal d-states.

Theoretical calculations of the band structure of KNiF_3 present a significant challenge. Standard Density Functional Theory (DFT) approaches, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), often fail to predict the insulating nature of KNiF_3 , incorrectly showing a metallic state or a zero band gap.^{[1][7]} This failure is attributed to the strong electron-electron correlation associated with the Ni 3d electrons. To overcome this, more advanced computational methods are required, such as DFT+U (which adds an on-site Coulomb interaction term, U), hybrid functionals, or self-interaction correction schemes.^{[3][4][10]}

Calculations that successfully account for electron correlation predict an indirect band gap for KNiF_3 .^[8] The valence band maximum is primarily composed of F 2p states, with some hybridization with Ni t_{2g} states. The conduction band minimum is dominated by the Ni e_g states.



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Caption: Schematic Density of States for KNiF₃.

Table 3: Theoretical Electronic Band Gap Values for KNiF₃

Computational Method	Band Gap (eV)	Type	Reference
LDA/GGA	~0.00	-	[1][7]
LMTO (AFM)	Predicted insulating gap	-	[1]
FP-LAPW (DFT)	Indirect	Indirect	[8]
Experimental (Optical)	≤ 10 (Charge-transfer gap)	-	[3]

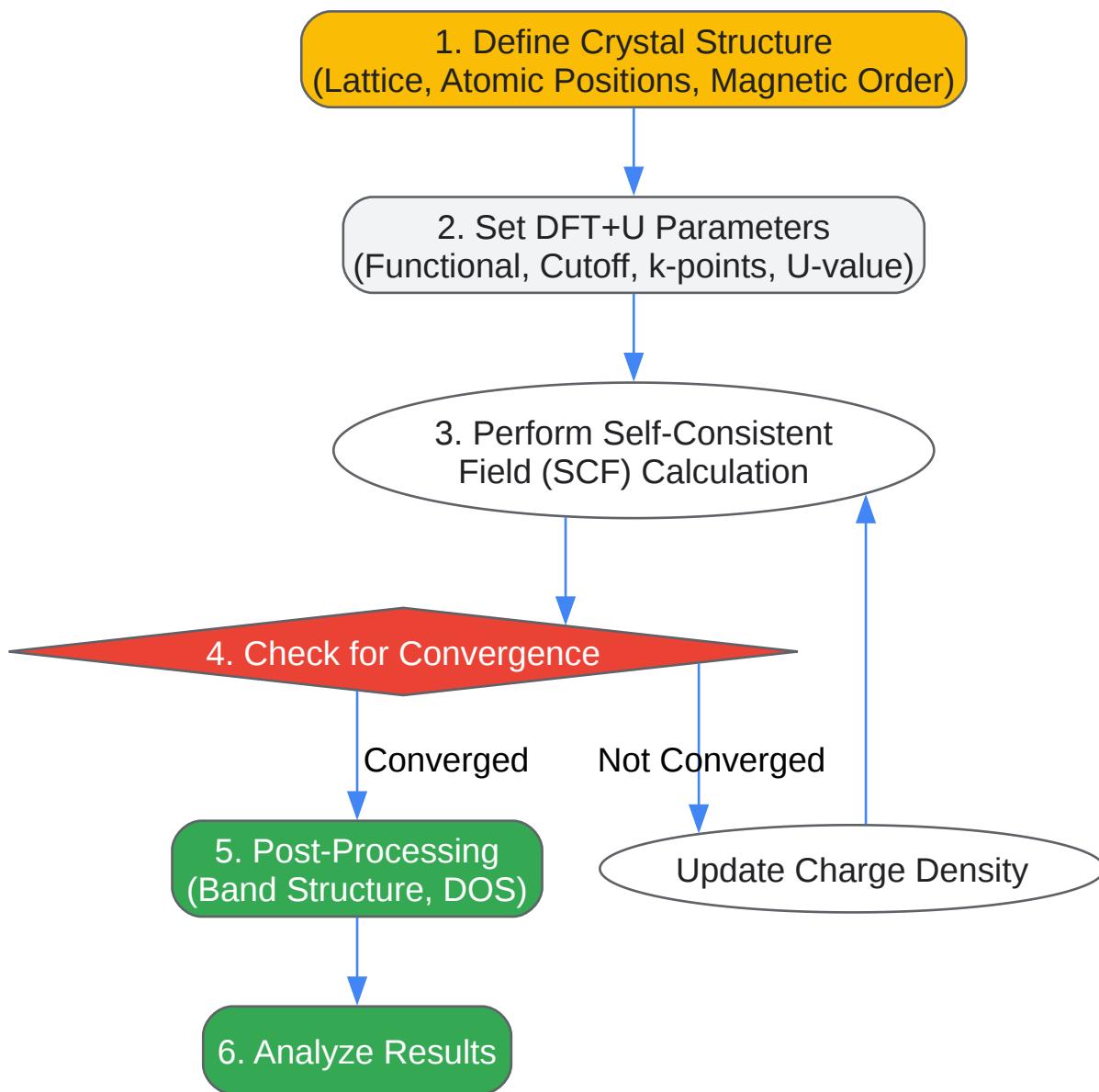
Methodologies for Characterization Computational Protocols

The accurate calculation of the electronic band structure of KNiF_3 requires methods that go beyond standard DFT. A common approach is the DFT+U method.

Experimental Protocol: DFT+U Calculation

- **Structure Definition:** Begin with the experimental crystallographic data for KNiF_3 , including the lattice parameter and atomic positions within the Pm-3m space group. Define the G-type antiferromagnetic ordering by assigning opposite initial spins to neighboring Ni atoms.
- **DFT Software:** Employ a plane-wave DFT code such as VASP, Quantum ESPRESSO, or SIESTA.
- **Functional and Pseudopotentials:** Select the GGA functional, often PBE, as the base. Use appropriate pseudopotentials (e.g., PAW or ultrasoft) to describe the core electrons for K, Ni, and F.
- **Hubbard U Parameter:** Apply the DFT+U correction to the Ni 3d orbitals. The value of U (on-site Coulomb interaction) and J (on-site exchange) are critical. Values for U for Ni in oxides and fluorides typically range from 5 to 8 eV. This parameter can be determined empirically by fitting to experimental data (like the band gap) or calculated from first principles using methods like linear response.
- **Calculation Parameters:**
 - **Plane-wave Cutoff Energy:** Set a sufficiently high kinetic energy cutoff for the plane-wave basis set (e.g., > 500 eV) to ensure convergence.
 - **k-point Mesh:** Use a Monkhorst-Pack grid to sample the Brillouin zone. A mesh of at least $6 \times 6 \times 6$ is typically required for accurate total energy calculations of the unit cell.
 - **Convergence Criteria:** Set strict convergence criteria for the self-consistent field (SCF) cycle, typically 10^{-6} eV for the total energy.
- **Workflow:**
 - First, perform a structural relaxation to find the equilibrium lattice volume and atomic positions at the chosen level of theory.

- Next, run a static SCF calculation using the relaxed structure to obtain the ground-state charge density and total energy.
- Finally, perform non-self-consistent calculations to determine the band structure along high-symmetry paths in the Brillouin zone and to calculate the density of states (DOS) using a denser k-point mesh.



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Caption: DFT Computational Workflow for KNiF3.

Experimental Protocols

Experimental Protocol: X-ray Diffraction (XRD) for Structural Analysis

- Sample Preparation: High-quality single crystals of KNiF_3 are required for precise structural determination.^[5] Alternatively, polycrystalline powder can be used for lattice parameter determination.^[2] Powders are typically ground to a fine, uniform particle size and mounted on a low-background sample holder.
- Instrumentation: A laboratory diffractometer equipped with a monochromatic X-ray source (e.g., $\text{Cu K}\alpha$, $\lambda = 1.5406 \text{ \AA}$) is used.
- Data Collection: For powders, a θ - 2θ scan is performed over a wide angular range (e.g., 20 - 100°). For single crystals, a four-circle diffractometer is used to collect reflections at various crystal orientations.
- Data Analysis: The collected diffraction pattern is analyzed using Rietveld refinement software (e.g., GSAS, FullProf). The experimental pattern is fitted to a calculated pattern based on a structural model (cubic perovskite, Pm-3m). The refinement process optimizes lattice parameters, atomic positions, and thermal displacement parameters until the best fit is achieved.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis

- Sample Preparation: A single crystal of KNiF_3 is cleaved in-situ under ultra-high vacuum (UHV) conditions ($< 10^{-9}$ torr) to expose a clean, uncontaminated surface.
- Instrumentation: An XPS system consisting of a monochromatic X-ray source (e.g., $\text{Al K}\alpha$, $h\nu = 1486.6 \text{ eV}$) and a hemispherical electron energy analyzer is used.
- Data Collection: A survey scan is first collected to identify all elements present on the surface. High-resolution spectra are then acquired for the core levels (e.g., $\text{K } 2\text{p}$, $\text{Ni } 2\text{p}$, $\text{F } 1\text{s}$) and, crucially, the valence band region (typically 0 - 20 eV binding energy).
- Data Analysis: The binding energy scale is calibrated using a reference peak (e.g., adventitious $\text{C } 1\text{s}$ or a noble metal Fermi edge). The valence band spectrum provides a direct, though matrix-element-weighted, measurement of the occupied density of states. The

features in the spectrum can be compared with the calculated partial density of states (PDOS) from DFT to identify contributions from F 2p and Ni 3d orbitals.

Conclusion

Nickel potassium fluoride (KNiF_3) remains a cornerstone material for the study of electronic and magnetic properties in strongly correlated systems. Its electronic structure is that of a charge-transfer insulator with an indirect band gap, a property that can only be accurately described by theoretical models that explicitly include electron correlation effects, such as DFT+U. The valence band is dominated by F 2p states, while the conduction band is primarily of Ni 3d character. Detailed experimental characterization through techniques like X-ray diffraction and photoemission spectroscopy provides essential data that both validates and guides theoretical advancements. A thorough understanding of the interplay between its crystal structure, magnetic ordering, and electronic band structure is vital for harnessing the potential of KNiF_3 and related materials in future technological applications.

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